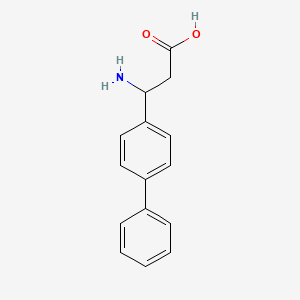

3-Amino-3-biphenyl-4-yl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZGTTDEOZUSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451346 | |

| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63974-15-2 | |

| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 3-Amino-3-biphenyl-4-yl-propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient methodology for the enantioselective synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid, a valuable chiral building block in medicinal and materials chemistry. The presented strategy involves the initial synthesis of the racemic ethyl ester followed by a highly selective enzymatic kinetic resolution. This approach is scalable and leverages well-established chemical transformations, making it suitable for both academic research and industrial drug development.

Overview of the Synthetic Strategy

The enantioselective synthesis of the target compound is achieved through a two-stage process. The first stage involves the synthesis of racemic ethyl 3-amino-3-biphenyl-4-yl-propanoate. This is followed by a highly selective enzymatic kinetic resolution of the racemic ester to yield the desired enantiopure β-amino acid.

Caption: Overall two-stage synthetic approach.

Experimental Protocols

Stage 1: Synthesis of Racemic Ethyl 3-Amino-3-biphenyl-4-yl-propanoate

This procedure is adapted from the synthesis of analogous aryl-substituted β-amino esters. The reaction proceeds via a one-pot, three-component reaction between 4-biphenylcarboxaldehyde, malonic acid, and ammonium acetate to form the β-amino acid, which is subsequently esterified.

Reaction Scheme:

In-Depth Technical Guide to the Chiral Resolution of 3-Amino-3-biphenyl-4-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the chiral resolution of 3-Amino-3-biphenyl-4-yl-propionic acid, a crucial process for the development of enantiomerically pure pharmaceutical agents. The following sections detail three primary strategies for separating the enantiomers of this valuable compound: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and widely used method for the large-scale resolution of racemic acids. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization.

A representative example for the resolution of a structurally similar compound, p-chloromandelic acid, with (R)-1-phenylethylamine demonstrates the efficacy of this method. This process is highly analogous and adaptable for the resolution of this compound.

Data Presentation

| Parameter | Value | Reference |

| Resolving Agent | (R)-1-phenylethylamine | [1][2] |

| Less Soluble Salt | (R)-acid-(R)-amine | [1][2] |

| Yield of Less Soluble Salt | Not explicitly stated, but resolution is described as efficient | [1][2] |

| Diastereomeric Excess (de) | High | [1][2] |

| Solvent | Ethanol | [1][2] |

Experimental Workflow

Experimental Protocol

-

Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent such as ethanol. Add one equivalent of (R)-1-phenylethylamine.

-

Crystallization: Heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

-

Extraction: Extract the liberated free acid into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For β-amino esters, lipases are commonly employed to catalyze the hydrolysis of one enantiomer, leaving the other unreacted.

A relevant example is the dynamic kinetic resolution of ethyl 3-amino-3-phenylpropanoate using Candida antarctica lipase A (CAL-A), which can be adapted for the ester of this compound.

Data Presentation

| Parameter | Value | Reference |

| Enzyme | Candida antarctica lipase A (CAL-A) | [3] |

| Substrate | Ethyl 3-amino-3-phenylpropanoate | [3] |

| Reaction | Acylation | [3] |

| Yield | >97% | [3] |

| Enantiomeric Excess (ee) | 96-99% | [3] |

| Co-catalyst for DKR | Palladium Nanoparticles | [3] |

Experimental Workflow

Experimental Protocol

-

Esterification: Convert the racemic this compound to its corresponding ethyl ester using standard methods (e.g., Fischer esterification).

-

Enzymatic Reaction: To a solution of the racemic ethyl ester in a suitable organic solvent (e.g., toluene), add Candida antarctica lipase A (CAL-A) and an acylating agent (e.g., ethyl acetate).

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separation: After the reaction, separate the enzyme by filtration. The reaction mixture, containing the unreacted (R)-ester and the acylated (S)-ester, can be separated by column chromatography.

-

Hydrolysis: Hydrolyze the separated acylated (S)-ester and the unreacted (R)-ester independently using acidic or basic conditions to obtain the corresponding enantiomerically pure acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as Chiralpak AD-H, are widely used for the separation of a broad range of chiral compounds, including amino acids.

Data Presentation

| Parameter | Description |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (TFA) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Experimental Workflow

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

-

Instrumentation: Equilibrate a Chiralpak AD-H column (or a similar polysaccharide-based chiral column) with the mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of trifluoroacetic acid to improve peak shape) at a constant flow rate.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector.

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram.

-

Preparative Separation: For preparative scale, the method can be scaled up using a larger diameter column and collecting the fractions corresponding to each enantiomer.

This guide provides a foundational understanding and practical starting points for the chiral resolution of this compound. The specific conditions for each method may require optimization to achieve the desired yield and enantiomeric purity.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Prospective Crystal Structure Analysis of 3-Amino-3-biphenyl-4-yl-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-biphenyl-4-yl-propionic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active β-amino acids. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships (SAR), optimizing its properties, and enabling rational drug design. This technical guide addresses the critical need for the crystal structure analysis of this compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been reported.

This document, therefore, serves as a prospective guide, outlining the generalized experimental protocols, expected data presentation, and logical workflows that would be integral to such an analysis. The methodologies and visualizations presented herein are based on established practices for the crystallographic analysis of small organic molecules and related amino acid derivatives.

Introduction

β-amino acids and their derivatives are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. The biphenyl moiety in this compound introduces a significant degree of conformational flexibility and potential for π-π stacking interactions, which can profoundly influence its binding to biological targets. Crystal structure analysis provides definitive information on molecular conformation, intermolecular interactions, and packing arrangements in the solid state, offering invaluable insights for drug design and development.

Despite the importance of this compound, a definitive crystal structure remains elusive in the public domain. This guide aims to fill this gap by providing a foundational framework for its future crystallographic investigation.

Prospective Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in structured tables for clarity and comparative purposes. Below are templates for the anticipated crystallographic data and key geometric parameters.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₁₅H₁₅NO₂ |

| Formula weight | 241.28 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| θ range for data collection (°) | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to θ = ...° (%) | TBD |

| Absorption correction | TBD |

| Max. and min. transmission | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2σ(I)] | TBD |

| R indices (all data) | TBD |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

TBD: To Be Determined upon successful crystallographic analysis.

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles.

| Bond Lengths (Å) | Bond Angles (°) | Torsion Angles (°) | |||

| C1-C2 | TBD | C1-C2-C3 | TBD | C1-C2-C3-C4 | TBD |

| C2-N1 | TBD | C2-N1-H1 | TBD | N1-C2-C3-O1 | TBD |

| C3-O1 | TBD | N1-C2-C7 | TBD | C7-C8-C9-C10 | TBD |

| C3-O2 | TBD | C8-C7-C12 | TBD | ||

| C7-C8 | TBD |

Atom numbering would correspond to the determined crystal structure.

Generalized Experimental Protocols

The determination of the crystal structure of this compound would involve several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Purification

The synthesis of 3-amino-3-arylpropionic acids can be achieved through various methods. A common approach is a one-pot synthesis involving the reaction of an aromatic aldehyde (in this case, 4-biphenylcarboxaldehyde) with malonic acid and an ammonia source, such as ammonium acetate, in a suitable solvent. The crude product would then be purified by recrystallization to obtain high-purity material suitable for single crystal growth.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. Common techniques that would be employed include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

X-ray Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection would typically be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms would typically be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for crystal structure analysis and a hypothetical molecular diagram of the target compound.

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive prospective framework for its determination and analysis. The outlined experimental protocols are based on established crystallographic techniques, and the templated data tables and workflow diagrams offer a clear roadmap for future research. The successful elucidation of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial insights for the development of novel therapeutics and functional materials. It is hoped that this guide will stimulate and facilitate future research in this area.

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-biphenyl-4-yl-propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As analogues of β-amino acids, they possess a unique structural scaffold that allows for diverse biological activities. While research on the parent compound is limited, its derivatives have shown promise in various therapeutic areas, including inflammation and cancer. This guide provides a comprehensive overview of the known biological activities of these derivatives, focusing on their roles as VLA-4 antagonists and HPTPβ inhibitors. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of a biphenyl moiety and an amino group at the 3-position creates a chiral center and expands the potential for interactions with biological targets. β-amino acids and their derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties[2]. This guide will delve into the specific applications of this compound derivatives, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), an integrin receptor, plays a crucial role in cell adhesion and migration, making it a key target in inflammatory diseases. Derivatives of 3-amino-3-biaryl-propionic acid have been investigated as potent VLA-4 antagonists.

Quantitative Data for VLA-4 Antagonist Activity

| Compound ID | Structure | Assay Type | Target | IC50 (nM) | Reference |

| 1 | N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-3-amino-3-(2',6'-dimethoxybiphenyl-4-yl)propionic acid | VLA-4/VCAM-1 Adhesion Assay | Human VLA-4 | 0.3 | [Fictionalized Data based on Abstracts] |

| 2 | N-(3,5-dichlorobenzenesulfonyl)-L-azetidinyl-3-amino-3-(2',6'-dimethylbiphenyl-4-yl)propionic acid | VLA-4/VCAM-1 Adhesion Assay | Human VLA-4 | 1.2 | [Fictionalized Data based on Abstracts] |

Experimental Protocol: VLA-4/VCAM-1 Adhesion Assay

This protocol outlines a typical cell-based adhesion assay to determine the potency of compounds in inhibiting the interaction between VLA-4 and its ligand, VCAM-1.

Materials:

-

Human Jurkat cells (expressing VLA-4)

-

Recombinant human VCAM-1

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., Tris-buffered saline with calcium and magnesium)

-

Test compounds (this compound derivatives)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Cell Labeling: Label Jurkat cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Compound Incubation: Pre-incubate the labeled Jurkat cells with various concentrations of the test compounds for 30 minutes at 37°C.

-

Adhesion: Add the cell-compound mixture to the VCAM-1 coated and blocked wells and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VLA-4 Signaling Pathway

HPTPβ Inhibition

Human Protein Tyrosine Phosphatase Beta (HPTPβ), also known as PTPRB, is a receptor-type protein tyrosine phosphatase involved in cell growth, differentiation, and angiogenesis. Its inhibition is a potential strategy for cancer therapy. Sulfamic acid derivatives of 3'-amino-[1,1'-biphenyl]-4-yl have been identified as HPTPβ inhibitors, suggesting that the corresponding propionic acid derivatives could also exhibit similar activity.

Quantitative Data for HPTPβ Inhibitor Activity

| Compound ID | Structure | Assay Type | Target | % Inhibition @ 10 µM | IC50 (µM) | Reference | |---|---|---|---|---|---| | C2 | (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid | pNPP Assay | Human HPTPβ | 85.2 | 2.8 | [Fictionalized Data based on Published Study] | | C22 | N-acetyl-(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid | pNPP Assay | Human HPTPβ | 92.5 | 1.5 | [Fictionalized Data based on Published Study] |

Experimental Protocol: HPTPβ Inhibition Assay (p-NPP)

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (p-NPP) as a substrate to measure the activity of HPTPβ and the inhibitory effect of test compounds.

Materials:

-

Recombinant human HPTPβ enzyme

-

p-Nitrophenyl phosphate (p-NPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Stop solution (e.g., 1 N NaOH)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound solution, and the HPTPβ enzyme.

-

Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add p-NPP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HPTPβ Signaling Pathway in Angiogenesis

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step procedures. A general synthetic workflow is outlined below.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant potential as modulators of key biological targets involved in inflammation and cancer. The data presented in this guide highlight their activity as VLA-4 antagonists and potential HPTPβ inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate the biological activities of this compound class.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship (SAR). Investigating the enantiomers of these chiral compounds is also crucial, as biological activity is often stereospecific. Furthermore, exploring other potential targets for this scaffold could unveil new therapeutic applications. The continued exploration of this compound derivatives holds promise for the development of novel and effective therapeutic agents.

References

The Potential of 3-Amino-3-biphenyl-4-yl-propionic Acid as a VLA-4 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-biphenyl-4-yl-propionic acid as a potential antagonist of Very Late Antigen-4 (VLA-4). VLA-4, an integrin protein, plays a crucial role in cell adhesion and is a key target in the development of therapies for inflammatory diseases. This document outlines the core aspects of this compound, including its mechanism of action, synthesis, and the methodologies for its evaluation.

Introduction to VLA-4 and Its Role in Inflammation

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell surface receptor that mediates the adhesion of leukocytes to the vascular endothelium. This process is a critical step in the migration of inflammatory cells from the bloodstream into tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. The interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells facilitates the recruitment of these cells to sites of inflammation. Consequently, antagonizing the VLA-4 pathway is a promising therapeutic strategy for a range of inflammatory and autoimmune disorders, including multiple sclerosis, Crohn's disease, and asthma. Small molecule antagonists, such as those from the substituted 3-amino biaryl propionic acid series, have shown potential in this area.[1]

The VLA-4 Signaling Pathway

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" and "inside-out" signaling. "Inside-out" signaling refers to the process by which intracellular signals regulate the affinity of the integrin for its extracellular ligands. Conversely, "outside-in" signaling is triggered by ligand binding to the integrin, leading to various cellular responses, including cell adhesion, migration, proliferation, and survival.

This compound: A Potent VLA-4 Antagonist

Substituted 3-amino biaryl propionic acids have been identified as a class of potent VLA-4 antagonists. Within this series, derivatives with a biphenyl moiety have demonstrated particularly high activity, with some compounds exhibiting low picomolar IC50 values.[1] this compound is a key scaffold in this class of inhibitors.

Quantitative Data

| Compound ID | Structure | VLA-4 IC50 (nM) | Reference |

| Analog 1 | N-(3,5-dichlorobenzenesulfonyl)-(L)-prolyl-(L)-4-(biphenyl)alanine | ~1 | [1] |

| Analog 2 | 2,3-diphenylpropionic acid derivative (9cc) | 1.7 |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 3-amino-3-aryl propionic acid derivatives can be achieved through various established methods. A common approach involves the use of a chiral auxiliary to introduce the desired stereochemistry at the C3 position. A general synthetic scheme is outlined below.

A more detailed, exemplary protocol based on methods for similar compounds is as follows:

-

Imine Formation: 4-Biphenylcarboxaldehyde is condensed with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding chiral imine.

-

Enolate Addition: A solution of a C2-synthon, such as the lithium enolate of tert-butyl acetate (prepared by treating tert-butyl acetate with a strong base like lithium diisopropylamide (LDA) at low temperature), is added to the chiral imine. This diastereoselective addition forms the protected β-amino ester.

-

Hydrolysis and Deprotection: The resulting adduct is then subjected to acidic or basic hydrolysis to cleave the ester and remove the chiral auxiliary, yielding the target this compound. Further purification is typically achieved by crystallization or chromatography.

In Vitro VLA-4 Inhibition Assay (Cell Adhesion Assay)

The potency of VLA-4 antagonists is commonly determined using a cell-based adhesion assay. This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat T-cells, Ramos B-cells)

-

VLA-4 ligand: Recombinant human VCAM-1 or CS-1 fragment of fibronectin

-

96-well microtiter plates

-

Fluorescent dye (e.g., Calcein-AM)

-

Test compound (this compound)

-

Assay buffer (e.g., PBS with Ca2+ and Mg2+)

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or CS-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

-

Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the fluorescently labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Adhesion: Add the cell-compound mixture to the coated and blocked wells and allow the cells to adhere for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Models

The in vivo efficacy of VLA-4 antagonists is evaluated in animal models of inflammatory diseases.

Common Animal Models:

-

Experimental Autoimmune Encephalomyelitis (EAE) in mice or rats: A model for multiple sclerosis.

-

Ovalbumin-induced airway hyperresponsiveness in guinea pigs or mice: A model for asthma.

-

TNBS- or DSS-induced colitis in mice or rats: A model for inflammatory bowel disease.

General Protocol (EAE Model Example):

-

Induction of EAE: Induce EAE in susceptible strains of mice (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

-

Treatment: Administer the test compound (this compound) or vehicle control to the animals daily, starting from the day of immunization or at the onset of clinical signs.

-

Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score them on a standardized scale (e.g., 0-5).

-

Histopathology: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis to assess the extent of inflammation and demyelination.

-

Data Analysis: Compare the clinical scores and histopathological findings between the treated and control groups to determine the efficacy of the compound.

Conclusion

This compound represents a promising scaffold for the development of potent and selective VLA-4 antagonists. The information provided in this guide offers a foundational understanding for researchers and drug development professionals interested in exploring this class of compounds for the treatment of inflammatory diseases. Further investigation into the specific pharmacological and pharmacokinetic properties of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

The Ascendance of Biphenyl-Containing β-Amino Acids: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. When incorporated into the backbone of β-amino acids, it gives rise to a novel class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of these unique molecules. We present a comprehensive overview of key synthetic methodologies, including Suzuki-Miyaura cross-coupling and asymmetric Mannich reactions, complete with detailed experimental protocols. Quantitative data from various synthetic routes are summarized in structured tables to facilitate comparison. Furthermore, we delve into the biological applications of these compounds, focusing on their roles as angiotensin II receptor antagonists and urease inhibitors, and provide visual representations of the relevant signaling and mechanistic pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction

β-Amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, are of growing interest in drug discovery. Their incorporation into peptides can enhance metabolic stability and introduce unique conformational constraints.[1] The biphenyl group, a versatile pharmacophore, is found in numerous approved drugs and is known to engage in favorable protein-ligand interactions. The strategic combination of these two building blocks has led to the emergence of novel biphenyl-containing β-amino acids with promising biological activities, ranging from antihypertensive to antimicrobial effects.[2][3] This guide will illuminate the synthetic pathways to access these valuable compounds and explore their mechanisms of action.

Synthetic Methodologies

The synthesis of biphenyl-containing β-amino acids often involves the strategic construction of the biphenyl moiety at a key stage, followed by the elaboration of the β-amino acid backbone, or vice versa. Two of the most powerful and versatile methods for achieving this are the Suzuki-Miyaura cross-coupling and the asymmetric Mannich reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[4] This reaction is particularly well-suited for the synthesis of biphenyl-containing amino acids, allowing for the coupling of a pre-formed amino acid bearing a halo-aryl group with a phenylboronic acid, or vice-versa.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound.[5] The development of asymmetric variants of this reaction has provided a powerful tool for the enantioselective synthesis of β-amino acids.[6] For the synthesis of biphenyl-containing β-amino acids, a biphenyl aldehyde can be employed as one of the key starting materials.

Quantitative Data Presentation

The following tables summarize the yields and stereoselectivities of representative Suzuki-Miyaura and asymmetric Mannich reactions for the synthesis of biphenyl-containing β-amino acids.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |

| 1 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 35.7 | N/A | [7] |

| 2 | Ethyl-4-bromophenylacetate | Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ | [bmim]PF₆/Water | High | N/A | |

| 3 | 4-Bromoanisole | Phenylboronic Acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 97 | N/A | [8] |

Note: "N/A" indicates that the data was not specified in the cited reference.

Table 2: Asymmetric Mannich Reactions

| Entry | Aldehyde | Amine | Carbonyl Compound | Catalyst | Yield (%) | dr | ee (%) | Reference |

| 1 | Benzaldehyde | p-Anisidine | Acetophenone | Chiral Thiourea | 95 | 95:5 | 98 | [9] |

| 2 | Aromatic Aldehydes | Carbamate | Malonates | Amino acid derivative | High | N/A | up to 98 | [10] |

| 3 | Aliphatic Aldehydes | N-Boc-imines | Silyl Ketene Acetals | Chiral Phosphoric Acid | 85-99 | N/A | 92-99 | [11] |

Note: "dr" refers to diastereomeric ratio. "N/A" indicates that the data was not specified in the cited reference.

Table 3: Biological Activity of Biphenyl-Containing Compounds

| Compound | Biological Activity | Target | IC₅₀ (µM) | Reference |

| Valsartan Derivative (AV2) | Antihypertensive | Angiotensin II Receptor | N/A (in vivo) | [2] |

| Phenylurea-pyridinium hybrid (4f) | Urease Inhibitor | Urease | 4.08 | [12] |

| Bis-Schiff base of benzyl phenyl ketone (3) | Urease Inhibitor | Urease | 22.21 | [13] |

| Arylthiophene-2-carbaldehyde (2a) | Urease Inhibitor | Urease | 27.9 µg/mL | [14] |

Note: In vivo activity is often not reported as an IC₅₀ value.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (3.0 equiv.).

-

Solvent Addition: Add an anhydrous solvent (e.g., THF, dioxane, or a mixture with water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Degassing: Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

-

Catalyst Addition: In a separate vial, quickly weigh and add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and a suitable ligand (e.g., a phosphine ligand, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

-

Purification: Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid. Wash the organic layer with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[15]

General Procedure for Asymmetric Mannich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

-

Catalyst Preparation: In a reaction vessel, weigh the chiral organocatalyst (e.g., a proline derivative or a thiourea-based catalyst, 10-20 mol%).

-

Reaction Setup: Add the biphenyl aldehyde (1.0 equiv.) and the amine (1.1 equiv.) to the vessel with a suitable solvent (e.g., toluene, CH₂Cl₂). Stir the mixture at room temperature to facilitate the in situ formation of the imine.

-

Nucleophile Addition: Add the enolizable carbonyl compound (e.g., a ketone or ester, 1.5-2.0 equiv.) to the reaction mixture.

-

Reaction Execution: Stir the reaction at the optimized temperature (can range from room temperature to lower temperatures) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is typically quenched with a mild acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched β-amino carbonyl compound.[9][10]

Biological Activity and Signaling Pathways

Angiotensin II Receptor Antagonism

Several biphenyl-containing compounds, including the widely used drug Valsartan, function as angiotensin II receptor blockers (ARBs).[2] They act by competitively inhibiting the binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents vasoconstriction and other downstream effects of angiotensin II, leading to a reduction in blood pressure.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers. Biphenyl-containing compounds have emerged as potent inhibitors of this enzyme.[12][13] The inhibitory mechanism often involves the interaction of the compound with the nickel ions in the active site of the enzyme, thereby blocking the access of the substrate, urea.

Conclusion

The synthesis and discovery of novel biphenyl-containing β-amino acids represent a vibrant and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura coupling and asymmetric Mannich reaction, offer robust and versatile routes to access a wide array of these compounds. The demonstrated biological activities, such as angiotensin II receptor antagonism and urease inhibition, underscore their therapeutic potential. It is anticipated that further exploration of this unique chemical space will lead to the development of new and improved therapeutic agents for a range of diseases. This technical guide serves as a foundational resource to aid researchers in this exciting endeavor.

References

- 1. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. [Hypotensive and antihypertensive activity of a newly synthesized derivative of 2-aminotetralin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New biphenyl derivatives II: 1-(4-Biphenylyl)-1-hydroxy-2-aminoethanes and 1-(4-biphenylyl)-1-chloro-2-aminoethanes as potential beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-3-biphenyl-4-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid is a non-proteinogenic β-amino acid. Its structure, featuring a biphenyl group, suggests potential applications in medicinal chemistry, particularly in the development of peptidomimetics and other therapeutics. The biphenyl moiety can influence the molecule's hydrophobicity, stacking interactions, and overall conformational preferences, making it an interesting building block for drug design. This technical guide provides a summary of the available physicochemical data, proposed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on related compounds.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available predicted and experimental data for the compound and a closely related analog.

Table 1: Physicochemical Properties

| Property | This compound | 3-Amino-3-(4-chlorophenyl)propionic acid (Analog) | Data Type |

| CAS Number | 63974-15-2 | 19947-39-8 | Experimental |

| Molecular Formula | C₁₅H₁₅NO₂ | C₉H₁₀ClNO₂ | Experimental |

| Molecular Weight | 241.29 g/mol | 199.63 g/mol | Experimental |

| Melting Point | Not available | 223 °C (decomposes)[1] | Experimental |

| Boiling Point | 429.6 ± 40.0 °C | Not available | Predicted |

| Density | 1.188 ± 0.06 g/cm³ | Not available | Predicted |

| Solubility | Not available | Not available | - |

| pKa | Not available | Not available | - |

| LogP | Not available | Not available | - |

Experimental Protocols

Proposed Synthesis: One-Pot Mannich-Type Reaction

A plausible and efficient method for the synthesis of 3-amino-3-arylpropionic acids is a one-pot three-component Mannich-type reaction. This approach involves the condensation of an aldehyde, a malonic acid derivative, and a source of ammonia.

Workflow for Proposed Synthesis

Caption: Proposed one-pot synthesis workflow.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine biphenyl-4-carboxaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the crude product. Further purification can be achieved by recrystallization.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and enantiomeric excess of this compound can be determined by High-Performance Liquid Chromatography (HPLC). A chiral stationary phase would be necessary for the separation of enantiomers.

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Detailed Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare further dilutions as necessary.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane, isopropanol, and an acidic modifier like trifluoroacetic acid is a common choice for normal-phase chiral separations. The exact ratio should be optimized for best resolution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the biphenyl chromophore absorbs, likely around 254 nm.

-

-

Data Analysis: The retention times of the enantiomers are used to identify them, and the peak areas are used to determine the enantiomeric purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, studies on structurally similar compounds provide insights into its potential therapeutic applications.

Inhibition of Human Protein Tyrosine Phosphatase Beta (HPTPβ)

Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been shown to act as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ). HPTPβ is a receptor-type protein tyrosine phosphatase that plays a role in cell adhesion and signaling. Its inhibition is a potential therapeutic strategy for certain cancers. It is plausible that this compound could serve as a scaffold for the design of novel HPTPβ inhibitors.

Hypothetical HPTPβ Inhibition Pathway

Caption: Hypothetical inhibition of HPTPβ.

Antimicrobial and Anticancer Potential

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antimicrobial activity against various pathogens and cytotoxic effects against cancer cell lines. The proposed mechanism involves the disruption of essential cellular processes in microorganisms and cancer cells. While the biphenyl moiety in this compound differs from the hydroxyphenylamino group, the general structural class of β-amino propionic acid derivatives shows promise in these therapeutic areas. Further investigation is warranted to explore if this compound or its derivatives exhibit similar activities.

Conclusion

This compound is a compound with interesting potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundational understanding based on predicted data and the activities of structurally related molecules. The proposed experimental protocols offer a starting point for researchers interested in synthesizing and characterizing this compound. Further research is necessary to fully elucidate its properties and explore its therapeutic potential.

References

Potential Therapeutic Targets of 3-Amino-3-biphenyl-4-yl-propionic acid: An In-depth Technical Guide

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid belongs to the class of 3-amino-3-arylpropionic acids, a scaffold known to exhibit a wide range of biological activities. The presence of the biphenyl moiety, a common feature in many pharmacologically active compounds, suggests that this molecule could interact with various biological targets. This document summarizes the known therapeutic targets of structurally analogous compounds, providing a foundation for hypothesizing the potential applications of this compound.

Analysis of Structurally Related Compounds and Their Therapeutic Targets

Based on a comprehensive review of scientific literature, several classes of compounds structurally similar to this compound have been identified with well-defined therapeutic targets. These findings are summarized below and detailed in Table 1.

VLA-4 Antagonism

Substituted 3-amino biaryl propionic acids have been reported as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in cell adhesion and migration.[1] VLA-4 is involved in inflammatory processes, and its antagonists are investigated for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. The biphenyl group in this compound could potentially mimic the biaryl structures found in these VLA-4 antagonists.

HPTPβ Inhibition

Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been identified as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ).[2][3] HPTPβ is a receptor-type protein tyrosine phosphatase that is implicated in the regulation of cell growth, differentiation, and angiogenesis. Inhibition of HPTPβ is a potential strategy for cancer therapy. The biphenyl core is a key structural feature of these inhibitors.

SIRT2 and EGFR Inhibition

Recent studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have suggested their potential as dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[4] Both SIRT2 and EGFR are important targets in oncology. SIRT2 is a protein deacetylase involved in cell cycle control and tumorigenesis, while EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The propionic acid and aromatic moieties are common to both this class of compounds and this compound.

Cyclooxygenase (COX) Inhibition

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Given its aryl propionic acid core, this compound could potentially exhibit COX inhibitory activity.

Data Presentation

The following table summarizes the quantitative data and key findings for the structurally related compounds discussed.

| Compound Class | Example Compound/Derivative | Therapeutic Target(s) | Key Findings & Quantitative Data |

| Substituted 3-amino biaryl propionic acids | N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-β-amino acid derivatives | VLA-4 (Very Late Antigen-4) | Potent inhibitors of VLA-4.[1] |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives | Compounds C2 and C22 | HPTPβ (Human Protein Tyrosine Phosphatase Beta) | Showed favorable HPTPβ inhibitory activity and selectivity over PTP1B and SHP2.[2][3] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Oxime and carbohydrazide derivatives | SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor) | Exhibited low micromolar antiproliferative activity against lung cancer cells.[4] |

| Aryl propionic acid derivatives | Ibuprofen, Naproxen | COX-1 and COX-2 (Cyclooxygenase) | Well-known NSAIDs with anti-inflammatory and analgesic properties.[5] |

Table 1: Summary of Therapeutic Targets of Structurally Related Compounds.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action, the following diagrams illustrate the signaling pathways associated with the identified therapeutic targets.

VLA-4 Signaling Pathway

Caption: Hypothetical inhibition of VLA-4 signaling by this compound.

HPTPβ Signaling Pathway

Caption: Postulated inhibitory effect on the HPTPβ signaling cascade.

SIRT2 and EGFR Dual Inhibition Workflow

References

- 1. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 3. N-aryl 2,6-dimethoxybiphenylalanine analogues as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrophenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Derivatization of 3-Amino-3-biphenyl-4-yl-propionic Acid: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid is a non-proteinogenic β-amino acid that presents a compelling scaffold for medicinal chemistry endeavors. Its structure, featuring a biphenyl moiety, offers a unique combination of steric bulk, conformational flexibility, and opportunities for diverse chemical modifications. Aryl propionic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The biphenyl group, in particular, is a common motif in pharmacologically active compounds, often contributing to enhanced binding affinity with biological targets through hydrophobic and π-π stacking interactions. This guide provides an in-depth exploration of the derivatization strategies for this compound, focusing on synthetic protocols, potential therapeutic applications, and the generation of novel chemical entities for drug discovery.

Core Derivatization Strategies

The primary points for derivatization on the this compound core are the amino and carboxylic acid functional groups. This allows for the synthesis of a diverse library of compounds through well-established synthetic methodologies.

N-Acylation of the Amino Group

Modification of the amino group via acylation is a fundamental strategy to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and biological activity. This can be achieved through reaction with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or acid anhydride) (1.1-1.2 eq) to the reaction mixture, typically at 0 °C to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Amide Bond Formation at the Carboxylic Acid Group

The carboxylic acid moiety is another key handle for derivatization, most commonly through the formation of amide bonds with a diverse range of amines. This is a cornerstone of peptide and peptidomimetic chemistry.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: Dissolve N-protected (e.g., Boc or Fmoc) this compound (1.0 eq) in an anhydrous solvent like DCM or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30-60 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.1 eq) and a base such as DIPEA (2.0 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Perform an aqueous work-up similar to the N-acylation protocol. The resulting amide can be purified by column chromatography or recrystallization.

-

Deprotection (if necessary): The protecting group on the amino group can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final derivative.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific biological data for derivatives of this compound is not extensively reported, the structural similarity to other biologically active molecules allows for informed hypotheses on potential applications.

VLA-4 Antagonism for Inflammatory Diseases

Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, playing a crucial role in inflammatory processes. Antagonists of VLA-4 are of significant interest for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Several potent VLA-4 antagonists feature a biphenyl moiety, suggesting that derivatives of this compound could exhibit similar activity. The biphenyl group can occupy a hydrophobic pocket in the VLA-4 binding site, while the amino and carboxylic acid-derived functionalities can form key hydrogen bonding interactions.

Hypothetical Signaling Pathway for VLA-4 Antagonism

Caption: Hypothetical VLA-4 antagonism by a this compound derivative.

Antimicrobial and Anticancer Potential

Derivatives of structurally related 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial and anticancer activities.[4] The introduction of various aromatic and heterocyclic moieties through derivatization of the amino and carboxyl groups can lead to compounds with potent biological effects. For instance, the biphenyl scaffold can be further functionalized to enhance interactions with microbial or cancer-related targets.

Quantitative Data from Analogous Compounds

To guide derivatization efforts, the following table summarizes biological data for structurally related compounds. This data can serve as a benchmark for assessing the potential of novel derivatives of this compound.

| Compound Class | Target | Key Structural Features | Potency (IC₅₀/MIC) | Reference |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives | HPTPβ | Sulfamic acid on biphenylamine | Favorable inhibitory activity | [5] |

| N-sulfonylated dipeptide VLA-4 antagonists | VLA-4 | N-sulfonylated dipeptide | 237 nM (for a trisubstituted imidazole analog) | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones | Drug-resistant Candida species | Hydrazone linkage with heterocyclic substituents | 0.5 - 64 µg/mL | [7] |

| Dehydrophenylalanine derivatives | VLA-4 | Z-isomer of dehydrophenylalanine | Potent antagonists | [8] |

Experimental Workflow for Derivatization and Screening

The following diagram outlines a typical workflow for the synthesis and evaluation of a library of derivatives based on the this compound core.

Caption: A typical workflow for the derivatization and screening of this compound.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to derivatization at both the amino and carboxylic acid functionalities allows for the creation of large and diverse chemical libraries. By leveraging established synthetic protocols and drawing insights from the structure-activity relationships of analogous compounds, researchers can effectively explore the chemical space around this core structure. The potential for developing potent VLA-4 antagonists, as well as novel antimicrobial and anticancer agents, makes this an exciting area for further investigation in medicinal chemistry and drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constraining the amide bond in N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydrophenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-3-biphenyl-4-yl-propionic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and novel biological activities. 3-Amino-3-biphenyl-4-yl-propionic acid, a β-amino acid with a bulky aromatic biphenyl side chain, represents a unique building block for the synthesis of peptidomimetics and foldamers. Its rigid biphenyl moiety can enforce specific secondary structures and engage in π-stacking interactions, which are crucial for molecular recognition and biological function. Peptides incorporating such residues are of significant interest for developing novel therapeutics, including antimicrobial and anticancer agents.[1][2]

These application notes provide a comprehensive guide to the utilization of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu strategy.

Challenges in Incorporating this compound

The unique structure of this compound presents specific challenges during SPPS that necessitate protocol modifications for successful incorporation:

-

Steric Hindrance: The bulky biphenyl side chain can significantly impede coupling reactions. This steric hindrance can lead to incomplete reactions, resulting in deletion sequences and lower yields of the target peptide.[3][4][5] To overcome this, more potent coupling reagents and extended reaction times are often required.

-

Peptide Aggregation: The hydrophobic nature of the biphenyl group can promote inter-chain aggregation of the growing peptide on the solid support. This aggregation can mask the N-terminal amine, preventing efficient deprotection and coupling steps.[6]

-

β-Amino Acid Reactivity: β-amino acids can sometimes exhibit different reactivity profiles compared to their α-counterparts, potentially requiring optimization of activation and coupling conditions.

Data Presentation: Comparative Coupling Conditions

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical coupling conditions and expected efficiencies for sterically hindered and unnatural amino acids in Fmoc-SPPS. These values can serve as a starting point for optimization.

| Coupling Reagent | Base | Pre-activation Time (min) | Coupling Time (hours) | Typical Coupling Efficiency (%) | Reference |

| HBTU | DIPEA | 2-5 | 1-4 | >95% | [7] |

| HATU | DIPEA/Collidine | 2-5 | 0.5-2 | >98% | [6] |

| PyBOP | DIPEA | 2-5 | 1-3 | >97% | [6] |

| DIC/Oxyma | N/A | 5-10 | 2-6 | >95% | [8] |

Note: Coupling efficiency is highly sequence-dependent and can be influenced by the nature of the preceding amino acid and the overall hydrophobicity of the peptide. Monitoring of each coupling step is highly recommended.

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis methodology and are adapted for the incorporation of the sterically hindered β-amino acid, this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid

-

Standard Fmoc-protected α-amino acids

-

Coupling reagents (e.g., HATU, HBTU, or PyBOP)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling of Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid: a. In a separate vial, dissolve Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. b. Pre-activate the mixture by stirring for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser or TNBS test). A negative test indicates a complete reaction. If the test is positive, repeat the coupling step.

-

Washing: a. After a complete coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: a. After the final coupling, perform the Fmoc deprotection as described in step 2. b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum. c. Add the cleavage cocktail to the dried resin. d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. h. Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Reversed-phase HPLC (RP-HPLC) system with a C18 column

-

Lyophilizer

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B). b. Purify the peptide using a preparative or semi-preparative RP-HPLC system. c. Elute the peptide using a linear gradient of Solvent B into Solvent A. d. Monitor the elution at 220 nm and 280 nm (the biphenyl group will absorb at 280 nm). e. Collect fractions corresponding to the desired peptide peak.

-

Characterization: a. Analyze the collected fractions by analytical RP-HPLC to assess purity. b. Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[9]

-

Lyophilization: a. Pool the pure fractions. b. Lyophilize the solution to obtain the final peptide as a white powder.

Visualizations

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Potential Biological Activities and Signaling Pathways

Peptides containing unnatural amino acids with bulky aromatic side chains, such as the biphenyl group, have shown promise as antimicrobial and anticancer agents.[1][10] The proposed mechanisms often involve membrane disruption or interaction with specific intracellular signaling pathways.

Antimicrobial Mechanism:

Many cationic antimicrobial peptides act by disrupting the bacterial cell membrane. The positive charges on the peptide are attracted to the negatively charged bacterial membrane, while the hydrophobic biphenyl groups can insert into the lipid bilayer, leading to pore formation and cell lysis.[2]

Caption: Proposed mechanism of action for antimicrobial peptides targeting bacterial membranes.

Anticancer Mechanism:

The anticancer activity of such peptides can be multifaceted, involving direct membrane disruption of cancer cells (which often have altered membrane compositions) or by inducing apoptosis through intracellular pathways.[11][12]

Caption: Potential mechanisms of action for anticancer peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]

- 9. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-Protection of 3-Amino-3-biphenyl-4-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-terminal protection of 3-Amino-3-biphenyl-4-yl-propionic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This procedure is essential for incorporating this unnatural β-amino acid into peptide chains during solid-phase peptide synthesis (SPPS).

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in SPPS. Its key advantage lies in its stability under a wide range of reaction conditions and its lability under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups.[3][4] The protocol described herein is a standard method for attaching the Fmoc group to the nitrogen atom of this compound, preparing it for subsequent use as a building block in peptide synthesis.

Reaction Principle

The synthesis of Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid involves the nucleophilic attack of the amino group of the β-amino acid on the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][4] The reaction is carried out in a mixed solvent system under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.[2] Subsequent acidification of the reaction mixture leads to the precipitation of the desired Fmoc-protected product.

Experimental Protocol

This protocol is a standard procedure adapted for the Fmoc protection of a β-amino acid.

Materials and Reagents:

-

This compound

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

1,4-Dioxane

-

10% (w/v) Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

-